

Introduction: The Strategic Importance of a Fluorinated Pyrimidine Building Block

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-(1-Bromoethyl)-6-chloro-5-fluoropyrimidine

Cat. No.: B066629

[Get Quote](#)

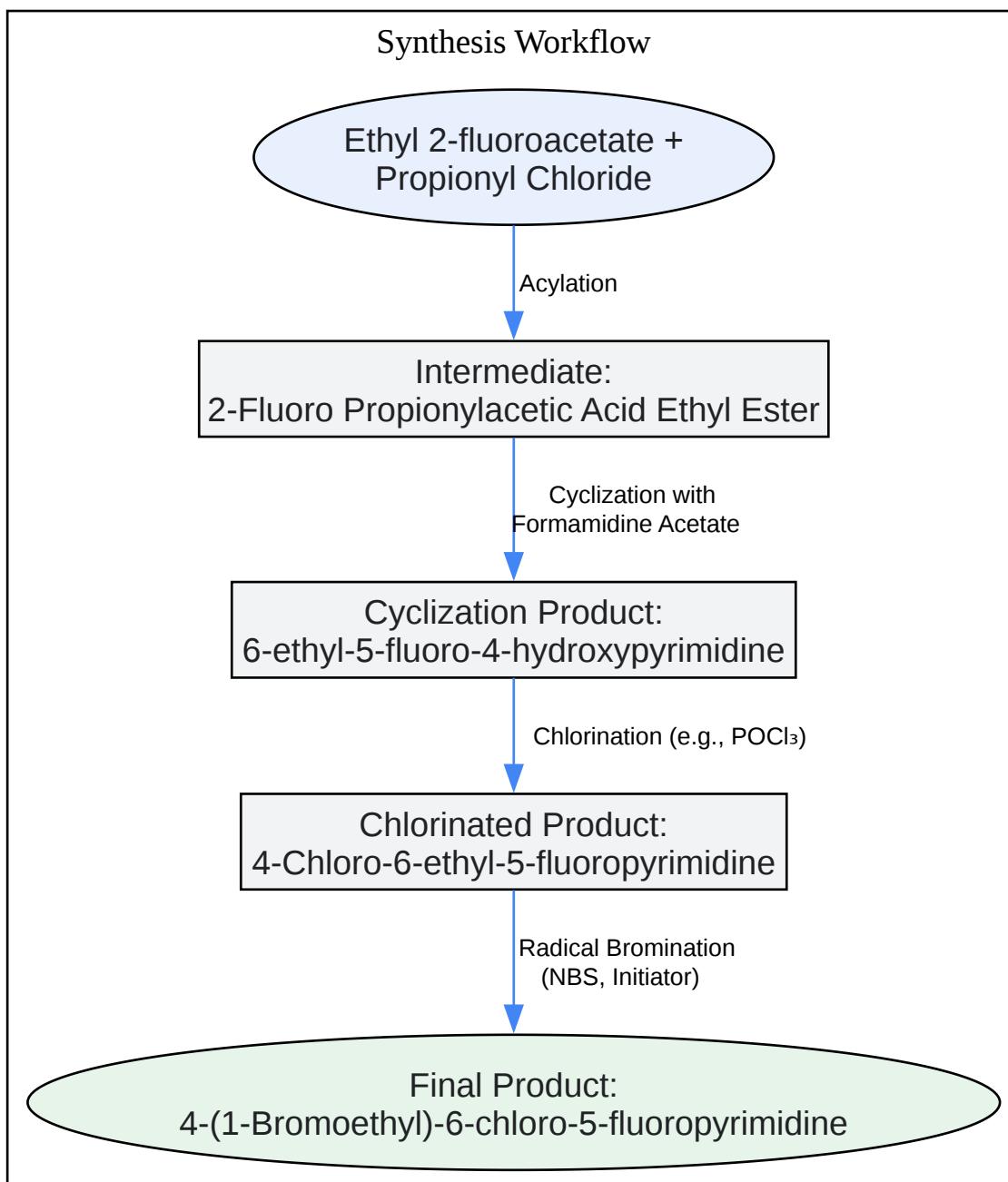
4-(1-Bromoethyl)-6-chloro-5-fluoropyrimidine, identified by its CAS number 188416-28-6, is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development. Pyrimidine derivatives are fundamental components of life, forming the basis of nucleobases in DNA and RNA, and their synthetic analogues have a long and successful history as therapeutic agents.^{[1][2][3]} The strategic incorporation of fluorine into these scaffolds often enhances metabolic stability, binding affinity, and bioavailability, making fluorinated pyrimidines a cornerstone of modern drug design.^{[4][5][6]}

This compound, possessing three distinct and reactive sites—a bromoethyl group, a chloro substituent, and a fluoro-activated pyrimidine core—serves as a versatile intermediate. Its most notable application is as a key building block in the synthesis of Voriconazole, a broad-spectrum triazole antifungal agent.^{[7][8][9]} This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing the compound's properties, synthesis, chemical reactivity, and established protocols for its use.

Physicochemical and Spectroscopic Data

A precise understanding of a compound's physical and chemical properties is paramount for its effective use in synthesis and research. The key data for **4-(1-Bromoethyl)-6-chloro-5-fluoropyrimidine** are summarized below.

Property	Value	Source(s)
CAS Number	188416-28-6	[10] [11]
Molecular Formula	C ₆ H ₅ BrClFN ₂	[10] [12]
Molecular Weight	239.47 g/mol	[10] [13]
Canonical SMILES	CC(C1=C(C(=NC=N1)Cl)F)Br	[10]
InChI Key	AAESVRBYUDTWKH-UHFFFAOYSA-N	[10]
Boiling Point	257.8±35.0 °C (Predicted)	[14] [15]
Density	1.725±0.06 g/cm ³ (Predicted)	[15]
XLogP3	2.3	[10] [13]
Appearance	Light yellow oil	[16]
Storage	2-8°C, in a dry, cool, well-ventilated place	[14] [17]

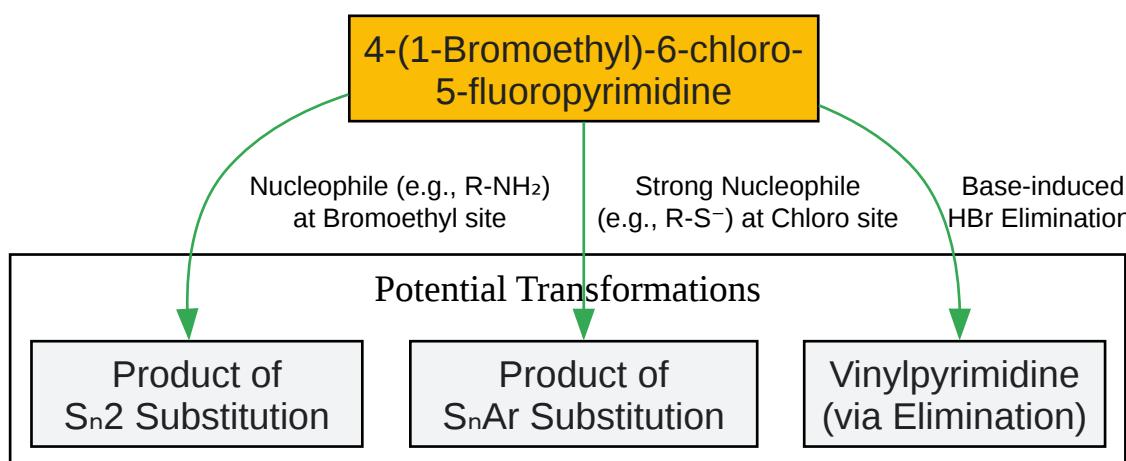

Synthesis Pathway and Rationale

The synthesis of **4-(1-Bromoethyl)-6-chloro-5-fluoropyrimidine** is a multi-step process designed for efficiency and scalability. One documented method starts from readily available materials and proceeds through key intermediates, demonstrating a logical application of modern synthetic chemistry.[\[7\]](#)

The process begins with the acylation of ethyl 2-fluoroacetate with propionyl chloride to form an essential β -keto ester intermediate. This intermediate undergoes a cyclization reaction with formamidine acetate to construct the core pyrimidine ring. Subsequent chlorination, typically with a strong chlorinating agent like phosphorus oxychloride (POCl₃), converts the hydroxyl group into a more reactive chloro group. The final step is a selective radical bromination of the ethyl side chain, initiated by a radical initiator like AIBN in the presence of N-Bromosuccinimide (NBS), to yield the target molecule.[\[7\]](#)[\[16\]](#)

The choice of reagents is critical:

- Base in Acylation/Cyclization: A non-nucleophilic base is used to deprotonate the starting materials without competing in the reaction.
- Chlorinating Agent: POCl_3 is a powerful and cost-effective reagent for converting pyrimidones to chloropyrimidines.
- Bromination: The use of NBS and a radical initiator like AIBN allows for selective bromination at the benzylic-like position of the ethyl group, leaving the aromatic pyrimidine ring untouched.[16]

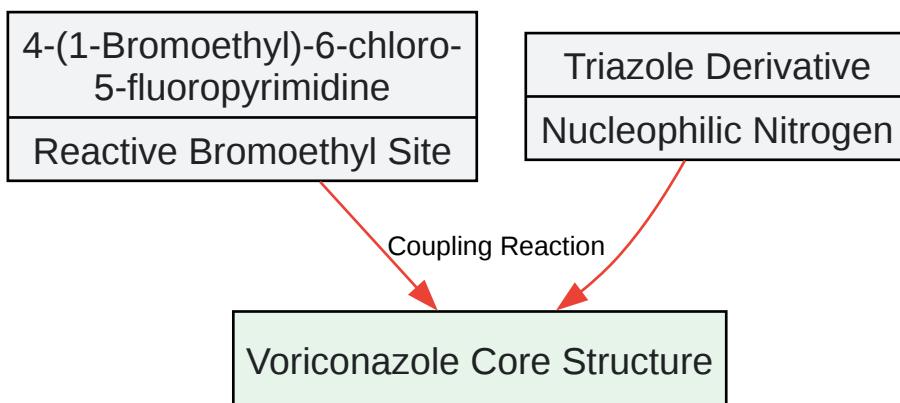

[Click to download full resolution via product page](#)

Caption: High-level workflow for the synthesis of the title compound.

Chemical Reactivity and Mechanistic Insights

The synthetic utility of **4-(1-bromoethyl)-6-chloro-5-fluoropyrimidine** stems from its three distinct reactive handles, which can be addressed with high selectivity.

- The 1-Bromoethyl Group: This is the most reactive site for nucleophilic substitution (S_N2 or S_N1 type reactions). The bromine atom is an excellent leaving group, and the adjacent pyrimidine ring stabilizes the transition state. This site is crucial for coupling with nucleophiles, such as the triazole ring in the synthesis of Voriconazole.[18]
- The 6-Chloro Group: The chlorine atom attached to the pyrimidine ring is susceptible to nucleophilic aromatic substitution (S_NAr). The reaction is facilitated by the electron-withdrawing nitrogen atoms and the fluorine atom within the ring. This allows for the introduction of various nucleophiles (e.g., amines, thiols, alkoxides) at the C6 position, enabling the creation of diverse molecular libraries.
- The 5-Fluoro Group: While the C-F bond is generally strong, the fluorine atom significantly influences the electronic properties of the pyrimidine ring. Its strong electron-withdrawing nature acidifies the ring protons and activates the C6-chloro position towards nucleophilic attack.[6][19] In drug molecules, the fluorine atom often enhances binding to target proteins and blocks metabolic oxidation.[6]


[Click to download full resolution via product page](#)

Caption: Reactivity map illustrating key transformation pathways.

Application in Drug Discovery: The Voriconazole Intermediate

The primary and most well-documented application of this compound is its role as a critical intermediate in the production of Voriconazole, a second-generation triazole antifungal medication.[7][16] Voriconazole functions by inhibiting the fungal cytochrome P450 enzyme 14 α -sterol demethylase, which disrupts the synthesis of ergosterol, a vital component of the fungal cell membrane.

In the synthesis of Voriconazole, **4-(1-Bromoethyl)-6-chloro-5-fluoropyrimidine** is coupled with a protected (1R,2R)-1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)propan-1-ol derivative. The reaction proceeds via nucleophilic substitution, where a nitrogen atom of the triazole ring displaces the bromine atom on the pyrimidine intermediate. This step effectively joins the two key fragments of the final drug molecule.

[Click to download full resolution via product page](#)

Caption: Role as a key intermediate in the synthesis of Voriconazole.

Beyond Voriconazole, its structural motifs are valuable in constructing complex heterocyclic systems for other bioactive molecules, including kinase inhibitors and antiviral agents.[14]

Experimental Protocols & Safe Handling

Safety and Handling

As a reactive chemical intermediate, **4-(1-Bromoethyl)-6-chloro-5-fluoropyrimidine** must be handled with appropriate precautions.

- GHS Hazard Classification: The compound is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[13][17]

- Precautions for Safe Handling:
 - Work in a well-ventilated area, preferably within a chemical fume hood.[17]
 - Wear suitable personal protective equipment (PPE), including chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat.[20][21]
 - Avoid formation of dust and aerosols.[20]
 - Wash hands thoroughly after handling.[17]
- Conditions for Safe Storage:
 - Store in a tightly closed container in a dry, cool, and well-ventilated place.[17]
Recommended storage temperature is between 2-8°C.[14]
 - Keep away from incompatible materials such as strong oxidizing agents, acids, and acid chlorides.[21]
- Accidental Release Measures:
 - Evacuate personnel to a safe area. Ensure adequate ventilation.
 - Collect spillage using non-sparking tools and place it in a suitable, closed container for disposal. Avoid creating dust.[17][21]

Protocol: Representative Nucleophilic Substitution

This protocol describes a general procedure for the S_n2 reaction at the bromoethyl position, analogous to the key step in Voriconazole synthesis.

Objective: To couple **4-(1-Bromoethyl)-6-chloro-5-fluoropyrimidine** with a generic amine nucleophile (R-NH₂).

Materials:

- **4-(1-Bromoethyl)-6-chloro-5-fluoropyrimidine** (1.0 eq)
- Amine Nucleophile (R-NH₂) (1.1 eq)

- A non-nucleophilic base (e.g., Diisopropylethylamine, DIPEA) (1.5 eq)
- Anhydrous polar aprotic solvent (e.g., Acetonitrile or DMF)
- Standard laboratory glassware, magnetic stirrer, heating mantle, and inert atmosphere setup (Nitrogen or Argon).

Procedure:

- Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere.
- Reagent Addition: To the flask, add **4-(1-Bromoethyl)-6-chloro-5-fluoropyrimidine** and the chosen anhydrous solvent. Begin stirring to dissolve.
- Nucleophile & Base: Add the amine nucleophile ($R-NH_2$) to the solution, followed by the dropwise addition of the non-nucleophilic base (DIPEA).
- Reaction: Heat the reaction mixture to an appropriate temperature (e.g., 60-80°C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.
- Workup: Once the reaction is complete (typically after several hours), cool the mixture to room temperature. Dilute the mixture with ethyl acetate and wash sequentially with water and brine to remove the solvent and salts.
- Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
- Isolation: Purify the resulting crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired coupled product.
- Characterization: Confirm the structure and purity of the final product using analytical techniques such as 1H NMR, ^{13}C NMR, and Mass Spectrometry.

Conclusion

4-(1-Bromoethyl)-6-chloro-5-fluoropyrimidine is more than a mere chemical intermediate; it is a testament to the power of strategic molecular design. The precise arrangement of its chloro, fluoro, and bromoethyl functionalities provides a platform for complex molecular construction, most notably enabling the efficient synthesis of the vital antifungal drug Voriconazole. For drug discovery professionals, a thorough understanding of its properties, synthesis, and reactivity is essential for leveraging its potential in the development of new and improved therapeutics. Its continued availability and well-characterized nature ensure its place as a valuable tool in the medicinal chemist's arsenal.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. gsconlinepress.com [gsconlinepress.com]
- 3. growingscience.com [growingscience.com]
- 4. nbinno.com [nbino.com]
- 5. Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN103896855A - Method for synthesizing 4-(1-bromoethyl) -5-fluoro-6-chloropyrimidine - Google Patents [patents.google.com]
- 8. 6-(1-Bromoethyl)-4-chloro-5-fluoropyrimidine | 188416-28-6 [chemicalbook.com]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. CAS 188416-28-6 | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompas.com]
- 11. static.cymitquimica.com [static.cymitquimica.com]
- 12. alfa-chemistry.com [alfa-chemistry.com]

- 13. 4-(1-Bromoethyl)-6-chloro-5-fluoropyrimidine | C6H5BrCIFN2 | CID 10911633 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. 4-(1-Bromoethyl)-6-chloro-5-fluoropyrimidine [myskinrecipes.com]
- 15. echemi.com [echemi.com]
- 16. Page loading... [wap.guidechem.com]
- 17. echemi.com [echemi.com]
- 18. 4-(1-bromoethyl)-6-chloro-5-fluoropyrimidine CAS#: [amp.chemicalbook.com]
- 19. mdpi.com [mdpi.com]
- 20. tlcstandards.com [tlcstandards.com]
- 21. capotchem.com [capotchem.com]
- To cite this document: BenchChem. [Introduction: The Strategic Importance of a Fluorinated Pyrimidine Building Block]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b066629#4-1-bromoethyl-6-chloro-5-fluoropyrimidine-cas-number-188416-28-6]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com